2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE
Description
The compound 2,2,2-Trichloroethyl 3-Methyl-8-Oxo-7-(2-Phenylacetamido)-5-Thia-1-Azabicyclo[4.2.0]Oct-2-Ene-2-Carboxylate belongs to the class of β-lactam antibiotics, specifically cephalosporin derivatives. Its core structure includes a bicyclo[4.2.0]oct-2-ene scaffold fused with a β-lactam ring, a thia-aza heterocycle, and a 2-phenylacetamido side chain at position 5. The 2,2,2-trichloroethyl ester group at the carboxylate position distinguishes it from related compounds, influencing its stability, solubility, and pharmacokinetic properties .
This compound shares structural homology with third-generation cephalosporins but exhibits unique reactivity due to the electron-withdrawing trichloroethyl group, which may enhance resistance to enzymatic degradation . Its synthesis typically involves functionalization of the bicyclic core via acylation and esterification steps, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O4S/c1-10-8-28-16-13(22-12(24)7-11-5-3-2-4-6-11)15(25)23(16)14(10)17(26)27-9-18(19,20)21/h2-6,13,16H,7-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSKJEHQMVZZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE involves several steps:
Esterification: Penicillin G potassium reacts with trichloroethanol in the presence of phosphorus oxychloride and pyridine to form penicillanic acid trichloroethyl ester.
Oxidation: The ester is then oxidized using peracetic acid and hydrogen peroxide to yield penicillanic acid trichloroethyl ester-S-oxide.
Molecular Rearrangement and Ring Expansion: The S-oxide undergoes molecular rearrangement and ring expansion in ethyl acetate with pyridine and phosphoric acid to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion to S-oxide using oxidizing agents like peracetic acid and hydrogen peroxide.
Substitution: Reactions involving the replacement of functional groups, particularly in the synthesis of cephalosporin derivatives.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, hydrogen peroxide.
Catalysts: Phosphorus oxychloride, pyridine.
Solvents: Ethyl acetate.
Major Products
The major product formed from these reactions is the cephalosporin antibiotic intermediate, which can be further processed to produce various cephalosporin antibiotics.
Scientific Research Applications
2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of cephalosporin antibiotics.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Key intermediate in the production of cephalexin, a widely used antibiotic.
Industry: Employed in the large-scale production of cephalosporin antibiotics.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .
Comparison with Similar Compounds
Key Observations:
Trichloroethyl vs.
Free Carboxylic Acid Derivatives : Compounds with free carboxylic acids (e.g., ) exhibit direct antibacterial activity but require parenteral administration due to poor absorption, whereas esterified forms (e.g., target compound) act as prodrugs .
Side-Chain Modifications : The 2-phenylacetamido group (common in cephalosporins) provides β-lactamase stability, while substitutions like pivalamido or thiadiazolylthio () expand antimicrobial spectra .
Pharmacological and Physicochemical Comparisons
Antibacterial Activity:
Stability and Reactivity:
- β-Lactam Ring Stability : The electron-withdrawing trichloroethyl group stabilizes the β-lactam ring against nucleophilic attack, as evidenced by crystallinity data in related compounds (e.g., reports "meets crystallinity requirements").
- Metabolic Degradation : Esters with bulky substituents (e.g., pivalamido in ) resist esterase cleavage more effectively than smaller groups .
Notes
Structural Data Gaps : Detailed crystallographic data (e.g., ring puckering coordinates, torsion angles) for the target compound are unavailable in the provided evidence. Such data are critical for understanding conformational stability and could be modeled using methods described in .
Biological Data Limitations : While the evidence includes structural analogues (e.g., ), explicit MIC (Minimum Inhibitory Concentration) values or in vivo efficacy data for the target compound are absent.
Computational Modeling : Tools like SHELXL () and ORTEP-3 () could refine the compound’s crystal structure and predict reactivity.
Biological Activity
The compound 2,2,2-Trichloroethyl 3-Methyl-8-Oxo-7-(2-Phenylacetamido)-5-Thia-1-Azabicyclo[4.2.0]Oct-2-Ene-2-Carboxylate is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
- IUPAC Name : 2,2,2-Trichloroethyl 3-methyl-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Molecular Formula : C18H17Cl3N2O4S
- Molecular Weight : 435.66 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have indicated that the compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mode of action is believed to involve the inhibition of cell wall synthesis, similar to other beta-lactam antibiotics.
Table 1: Antibacterial Efficacy Against Various Bacteria
| Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 20 |
| Bacillus subtilis | 22 | 10 |
| Pseudomonas aeruginosa | 15 | 25 |
Data derived from agar well diffusion method and minimum inhibitory concentration (MIC) assays .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. The inhibition of fungal growth was assessed using standard methods.
Table 2: Antifungal Efficacy Against Fungal Strains
| Fungi | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 16 | 30 |
| Aspergillus niger | 14 | 35 |
Data obtained from disk diffusion method .
Anticancer Properties
Preliminary studies have indicated that the compound may possess anticancer properties, particularly against certain types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in:
- Cell Viability : Decreased by approximately 60% at a concentration of 50 µg/mL.
- Apoptosis Rate : Increased apoptosis was observed via flow cytometry analysis.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Cell Wall Synthesis : Similar to beta-lactam antibiotics.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
